molecular formula C17H26O4 B127374 (3aR)-6a-[(4R)-decan-4-yl]-3-methylidene-3a,4-dihydrofuro[3,4-b]furan-2,6-dione CAS No. 154674-22-3

(3aR)-6a-[(4R)-decan-4-yl]-3-methylidene-3a,4-dihydrofuro[3,4-b]furan-2,6-dione

Cat. No.: B127374
CAS No.: 154674-22-3
M. Wt: 294.4 g/mol
InChI Key: ZWWHHMZBVLOWSG-LICQEQMYSA-N
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Description

(3aR)-6a-[(4R)-decan-4-yl]-3-methylidene-3a,4-dihydrofuro[3,4-b]furan-2,6-dione is a complex organic compound with a unique structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3aR)-6a-[(4R)-decan-4-yl]-3-methylidene-3a,4-dihydrofuro[3,4-b]furan-2,6-dione typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the furan ring: This can be achieved through the cyclization of a suitable precursor under acidic or basic conditions.

    Introduction of the decan-4-yl group: This step involves the alkylation of the furan ring using a decan-4-yl halide in the presence of a strong base.

    Formation of the methylidene group: This can be done through a Wittig reaction, where a phosphonium ylide reacts with an aldehyde or ketone to form the desired methylidene group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the final product. Additionally, the use of green chemistry principles, such as solvent-free reactions and the use of renewable starting materials, can make the process more sustainable.

Chemical Reactions Analysis

Types of Reactions

(3aR)-6a-[(4R)-decan-4-yl]-3-methylidene-3a,4-dihydrofuro[3,4-b]furan-2,6-dione can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace specific functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes.

Scientific Research Applications

(3aR)-6a-[(4R)-decan-4-yl]-3-methylidene-3a,4-dihydrofuro[3,4-b]furan-2,6-dione has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of (3aR)-6a-[(4R)-decan-4-yl]-3-methylidene-3a,4-dihydrofuro[3,4-b]furan-2,6-dione involves its interaction with specific molecular targets and pathways. For example, it may inhibit the activity of certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets (3aR)-6a-[(4R)-decan-4-yl]-3-methylidene-3a,4-dihydrofuro[3,4-b]furan-2,6-dione apart from similar compounds is its unique combination of functional groups and stereochemistry, which contribute to its distinct chemical and biological properties. This uniqueness makes it a valuable compound for various scientific and industrial applications.

Properties

IUPAC Name

(3aR)-6a-[(4R)-decan-4-yl]-3-methylidene-3a,4-dihydrofuro[3,4-b]furan-2,6-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H26O4/c1-4-6-7-8-10-13(9-5-2)17-14(11-20-16(17)19)12(3)15(18)21-17/h13-14H,3-11H2,1-2H3/t13-,14+,17?/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZWWHHMZBVLOWSG-LICQEQMYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCC(CCC)C12C(COC1=O)C(=C)C(=O)O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCC[C@@H](CCC)C12[C@@H](COC1=O)C(=C)C(=O)O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H26O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60935041
Record name 6a-(Decan-4-yl)-3-methylidenedihydrofuro[3,4-b]furan-2,6(3H,4H)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60935041
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

294.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

154674-22-3
Record name Discosiolide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0154674223
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 6a-(Decan-4-yl)-3-methylidenedihydrofuro[3,4-b]furan-2,6(3H,4H)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60935041
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(3aR)-6a-[(4R)-decan-4-yl]-3-methylidene-3a,4-dihydrofuro[3,4-b]furan-2,6-dione
Reactant of Route 2
(3aR)-6a-[(4R)-decan-4-yl]-3-methylidene-3a,4-dihydrofuro[3,4-b]furan-2,6-dione
Reactant of Route 3
(3aR)-6a-[(4R)-decan-4-yl]-3-methylidene-3a,4-dihydrofuro[3,4-b]furan-2,6-dione
Reactant of Route 4
(3aR)-6a-[(4R)-decan-4-yl]-3-methylidene-3a,4-dihydrofuro[3,4-b]furan-2,6-dione
Reactant of Route 5
(3aR)-6a-[(4R)-decan-4-yl]-3-methylidene-3a,4-dihydrofuro[3,4-b]furan-2,6-dione
Reactant of Route 6
(3aR)-6a-[(4R)-decan-4-yl]-3-methylidene-3a,4-dihydrofuro[3,4-b]furan-2,6-dione

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